ethyl (2R)-2-hydroxytetracosanoate
Description
Ethyl (2R)-2-hydroxytetracosanoate is a long-chain hydroxy fatty acid ester characterized by a 24-carbon backbone (tetracosanoate) with a hydroxyl group at the second carbon in the R-configuration and an ethyl ester moiety. Its molecular formula is inferred as C₂₆H₅₂O₃, with an estimated molecular weight of 412.68 g/mol (calculated by adjusting the methyl ester analogue’s molecular weight from 398.66 g/mol ). This compound is structurally significant in lipid research, particularly in studies involving membrane dynamics, surfactants, and enzymatic interactions where stereochemistry and chain length play critical roles.
Properties
Molecular Formula |
C26H52O3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
ethyl (2R)-2-hydroxytetracosanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
XNIPTMIZKFSVOJ-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosanoic acid ethyl ester typically involves the esterification of 2-hydroxytetracosanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases under mild conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Hydroxytetracosanoic acid ethyl ester often involves the extraction of 2-hydroxytetracosanoic acid from natural sources followed by its esterification. The process may include steps like purification and concentration to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetracosanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-hydroxytetracosanoic acid and ethanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Hydroxytetracosanoic acid and ethanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Hydroxytetracosanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Comparative Data of this compound and Analogues
Mthis compound
- Structural Differences : Shares the same 24-carbon chain and R-configuration but substitutes the ethyl ester with a methyl group.
- Physicochemical Impact : The methyl ester has a lower molecular weight (398.66 vs. 412.68 g/mol), likely resulting in higher volatility and lower lipophilicity compared to the ethyl analogue.
- Applications : Used as a high-purity (98%) analytical standard in lipidomics .
Methyl 2-Hydroxytetracosanoate (Unspecified Stereochemistry)
Ethyl 2-Hydroxyacetate
- Structural Contrast: A short-chain derivative (2 carbons vs.
- Functional Role: Short-chain esters like this are typically used in fragrances or solvents due to higher volatility, whereas long-chain esters like this compound are suited for lipid bilayer studies or surfactant formulations .
Research Findings and Implications
Stereochemical Significance
The R-configuration in this compound is critical for biological interactions. For example, enzymes such as lipases or hydroxylases often exhibit stereoselectivity, making the R-isomer more bioactive than its S-counterpart or racemic forms .
Chain Length and Ester Group Effects
- Lipophilicity : Ethyl esters generally have higher lipophilicity than methyl esters, enhancing membrane permeability in lipid-based drug delivery systems.
- Solubility : Longer chains (C24) reduce aqueous solubility, favoring organic solvents, while shorter analogues like ethyl 2-hydroxyacetate are water-miscible .
Purity and Analytical Use
Mthis compound is available at 98% purity, suggesting its role as a reference material in chromatography or mass spectrometry . The ethyl analogue’s purity remains undocumented, highlighting a gap in commercial availability data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
